molecular formula C6H12NO2P B031383 Tpmpa CAS No. 182485-36-5

Tpmpa

Cat. No. B031383
M. Wt: 161.14 g/mol
InChI Key: MFUKVPOVVKKLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of TPMPA involves a versatile and economical process described by Hanrahan et al. (2001). This method achieves high yields through a five-step process including a palladium-catalyzed C–P bond-forming reaction (Hanrahan et al., 2001).

Molecular Structure Analysis

While specific molecular structure analysis of TPMPA is not detailed in the available research, related compounds like tris(2-pyridylmethyl)amines (TPMA) and their applications in supramolecular chemistry provide insights into the structural versatility and stability of such compounds (Bravin et al., 2021).

Chemical Reactions and Properties

Research on similar compounds, such as various tris(pyrazolyl)methane (TPM) complexes, elucidates the reactivity and properties of such molecules in various chemical contexts. For instance, the reactions of alkynes and azides not leading to triazoles but oxazoles through copper-nitrene intermediates highlight the complex chemical behavior of TPM compounds (Haldón et al., 2014).

Physical Properties Analysis

The physical properties of compounds related to TPMPA, like TPA-Silicalite-1, have been studied, indicating the influence of various base concentrations on synthesis and properties. In Situ Calorimetry, Potentiometry, and SAXS studies provide insights into the nanoparticle size and crystal growth under different conditions (Yang et al., 2004).

Scientific Research Applications

  • Neuroscience

    • Tpmpa is a selective antagonist for GABAC receptors, which are insensitive to bicuculline . It’s used as a pharmacological probe for the investigation of GABAC receptor function . In one study, it was found that the GABA response resistant to BIC was blocked by 73 ± 1% by 60 μM Tpmpa .
  • Vision Research

    • Tpmpa and other GABAC receptor antagonists have been used to demonstrate the important role of GABAC receptors in many aspects of vision . In one study, both Tpmpa and SR95531 reduced the stimulation thresholds of ON-center retinal ganglion cells on average by 15% and 20% respectively .
  • Pharmacology

    • Tpmpa is a selective antagonist for GABAC receptors, which are insensitive to bicuculline . Like Tpmpa, many antagonists of ionotropic GABA receptors are not convulsants, indicating that there is still much to be learnt about GABA function in the brain from the study of such agents and their possible therapeutic uses .
  • Biochemistry

    • Tpmpa is a hybrid of isoguvacine and 3-APMPA designed to retain affinity for GABAC receptors but not to interact with GABA A or GABA B receptors . Electrical assays show that Tpmpa is a competitive antagonist of cloned human mu 1 GABAC receptors expressed in Xenopus laevis oocytes (Kb approx. 2 μM) .
  • Molecular Biology

    • Tpmpa is a selective, competitive GABA A - ρ antagonist with only minimal effects on GABA A and GABA B receptors (K b values are 2.1 μ M (antagonist), 320 μ M (antagonist) and EC 50 500 μ M (weak agonist) respectively) . It displays 8-fold selectivity for human recombinant ρ 1 receptors over ρ 2 receptors .
  • Physiology

    • In the field of physiology, Tpmpa has been used to study the role of GABAC receptors in the central amygdala . In one study, it was found that the GABA response resistant to BIC was blocked by 73 ± 1% by 60 μM Tpmpa . In another study, application of Tpmpa suppressed both the GABA-induced current and the light-evoked feedback inhibition observed in ON-cone bipolar cells .
  • Therapeutic Indications

    • Tpmpa and other GABAC receptor antagonists have been used to demonstrate the important role of GABAC receptors in many aspects of vision . Tpmpa was shown to inhibit form-deprivation myopia . Many antagonists of ionotropic GABA receptors are not convulsants, indicating that there is still much to be learnt about GABA function in the brain from the study of such agents and their possible therapeutic uses .
  • Inhibitory Mechanism Research

    • In a study, the kinetics of inhibitory action of 2-AEMP was tested and compared with the action of Tpmpa, a commonly used GABAC receptor antagonist . Although 2-AEMP and Tpmpa have comparable affinities for the GABAC receptor, 2-AEMP exhibits faster ON and OFF kinetics than Tpmpa . This difference could provide a useful tool for elucidating GABAC receptor function in the retina, e.g., differentiating the activities of synaptic vs. extra-synaptic GABAC receptors .
  • Retinal Ganglion Cells Research

    • Tpmpa has been used as a GABAC receptor antagonist to study the role of inner retinal inhibition in midget ganglion cells .
  • Therapeutic Indications

    • Tpmpa and other GABAC receptor antagonists have been used to demonstrate the important role of GABAC receptors in many aspects of vision . Tpmpa was shown to inhibit form-deprivation myopia , while (3-aminopropyl)-n-butylphosphinic acid (CGP36742 or SGS742) was found to inhibit the development of myopia in chicks .
  • Inhibitory Mechanism Research

    • In a study, the kinetics of inhibitory action of 2-Aminoethyl Methylphosphonate (2-AEMP) was tested and compared with the action of Tpmpa, a commonly used GABAC receptor antagonist . Although 2-AEMP and Tpmpa have comparable affinities for the GABAC receptor, 2-AEMP exhibits faster ON and OFF kinetics than Tpmpa . This difference could provide a useful tool for elucidating GABAC receptor function in the retina, e.g., differentiating the activities of synaptic vs. extra-synaptic GABAC receptors .
  • Retinal Ganglion Cells Research

    • Tpmpa has been used as a GABAC receptor antagonist to study the role of inner retinal inhibition in midget ganglion cells .

properties

IUPAC Name

methyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12NO2P/c1-10(8,9)6-2-4-7-5-3-6/h2,7H,3-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUKVPOVVKKLRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C1=CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017153
Record name Methyl(1,2,3,6-tetrahydro-4-pyridinyl)phosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble to 100 mM
Record name TPMPA
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16754
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tpmpa

CAS RN

182485-36-5
Record name P-Methyl-P-(1,2,3,6-tetrahydro-4-pyridinyl)phosphinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182485-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TPMPA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182485365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TPMPA
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16754
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methyl(1,2,3,6-tetrahydro-4-pyridinyl)phosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TPMPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR7I0800L2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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